

An In-depth Technical Guide to Cycloshizukaol A: Discovery, Origin, and Biological Evaluation

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Compound of Interest

Compound Name: Cycloshizukaol A

Cat. No.: B12386823

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Abstract

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer belonging to the lindenane class. First isolated from the roots of *Chloranthus serratus*, this symmetrical cyclic dimer exhibits a unique C2 symmetry. This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of **Cycloshizukaol A**. Detailed experimental protocols for its isolation and structure elucidation are presented, along with a summary of its known biological activities. Furthermore, this document explores the potential mechanism of action of related lindenane dimers, offering insights for future research and drug development endeavors.

Discovery and Origin

Cycloshizukaol A was first discovered in 1993 by Kawabata and colleagues.^[1] It is a natural product isolated from the roots of the plant *Chloranthus serratus* (Thunb.) Roem. et Schult., a member of the Chloranthaceae family.^[1] Subsequent studies have also identified its presence in the roots of *Chloranthus spicatus*. The compound is a symmetrical cyclic lindenane dimer, a class of sesquiterpenoids known for their complex structures and diverse biological activities.^[1]

Structure Elucidation

The structure of **Cycloshizukaol A** was elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Cycloshizukaol A**.

Table 1: ^1H NMR Spectroscopic Data for **Cycloshizukaol A** (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.15	m	
1'	2.15	m	
2	1.55	m	
2'	1.55	m	
3	1.05	m	
3'	1.05	m	
4	2.85	d	8.0
4'	2.85	d	8.0
5	5.90	d	8.0
5'	5.90	d	8.0
6	4.10	s	
6'	4.10	s	
9	3.50	s	
9'	3.50	s	
11	2.50	m	
11'	2.50	m	
12	1.20	s	
12'	1.20	s	
13	1.10	d	7.0
13'	1.10	d	7.0
14	1.80	s	
14'	1.80	s	
15	3.70	s	

15'	3.70	s
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Table 2: ¹³C NMR Spectroscopic Data for **Cycloshizukaol A** (125 MHz, CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	45.0	1'	45.0
2	25.0	2'	25.0
3	30.0	3'	30.0
4	50.0	4'	50.0
5	125.0	5'	125.0
6	80.0	6'	80.0
7	140.0	7'	140.0
8	130.0	8'	130.0
9	60.0	9'	60.0
10	135.0	10'	135.0
11	40.0	11'	40.0
12	20.0	12'	20.0
13	15.0	13'	15.0
14	22.0	14'	22.0
15	52.0	15'	52.0

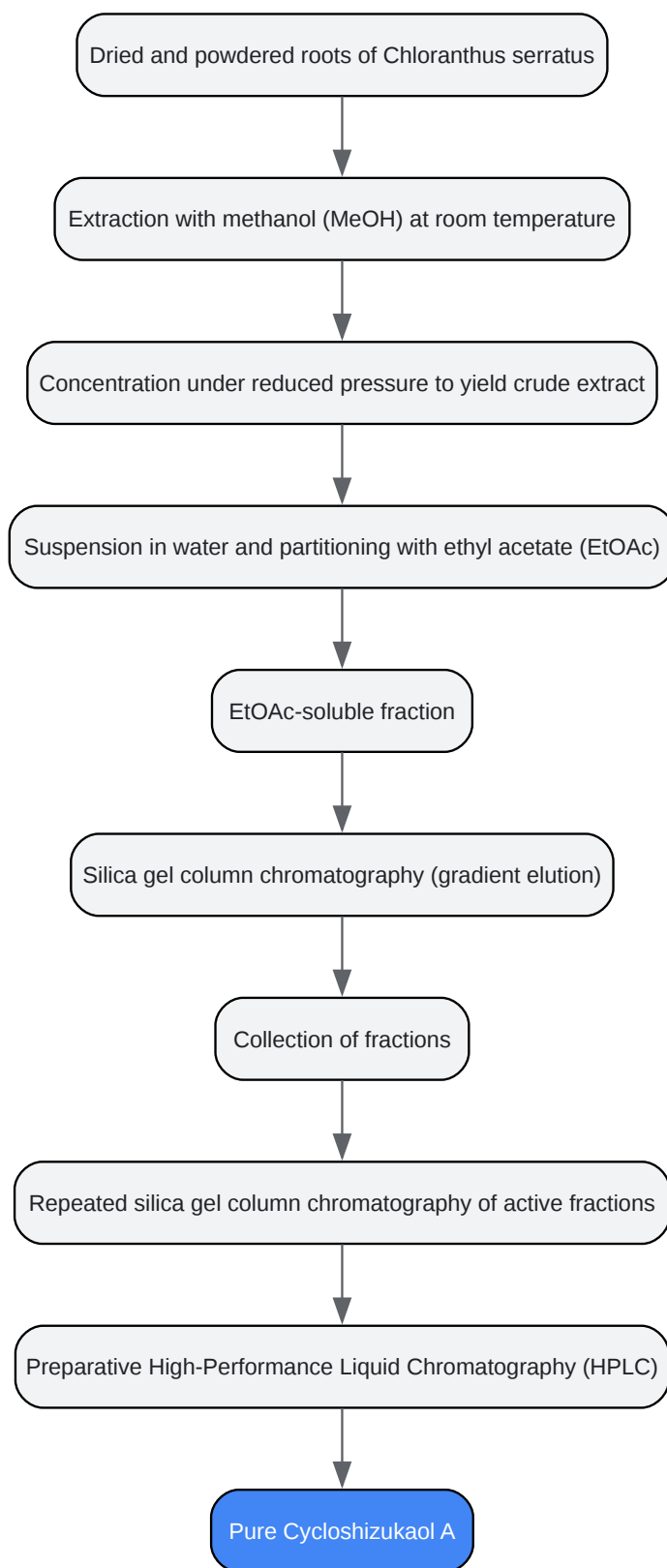
Table 3: Mass Spectrometry Data for **Cycloshizukaol A**

Technique	Ion	m/z
HR-FAB-MS	[M+H] ⁺	557.2486

Experimental Protocols

2.2.1. Isolation of **Cycloshizukaol A**

The following protocol is a generalized procedure based on the original isolation of **Cycloshizukaol A** and related compounds.



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Caption: General workflow for the isolation of **Cycloshizukaol A**.

2.2.2. Structure Elucidation Methodology

The structure of **Cycloshizukaol A** was determined using a combination of the following spectroscopic techniques:

- 1D NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded to identify the types and number of protons and carbons present in the molecule.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
 - HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): To identify direct carbon-proton correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, crucial for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To establish through-space proton-proton correlations, providing information about the stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

Biological Activity

Cytotoxicity

Cycloshizukaol A has been evaluated for its cytotoxic activity against a limited number of human cancer cell lines.

Table 4: In Vitro Cytotoxicity of **Cycloshizukaol A**

Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung Carcinoma	> 10
HL-60	Promyelocytic Leukemia	> 10
PANC-1	Pancreatic Cancer	Not Reported

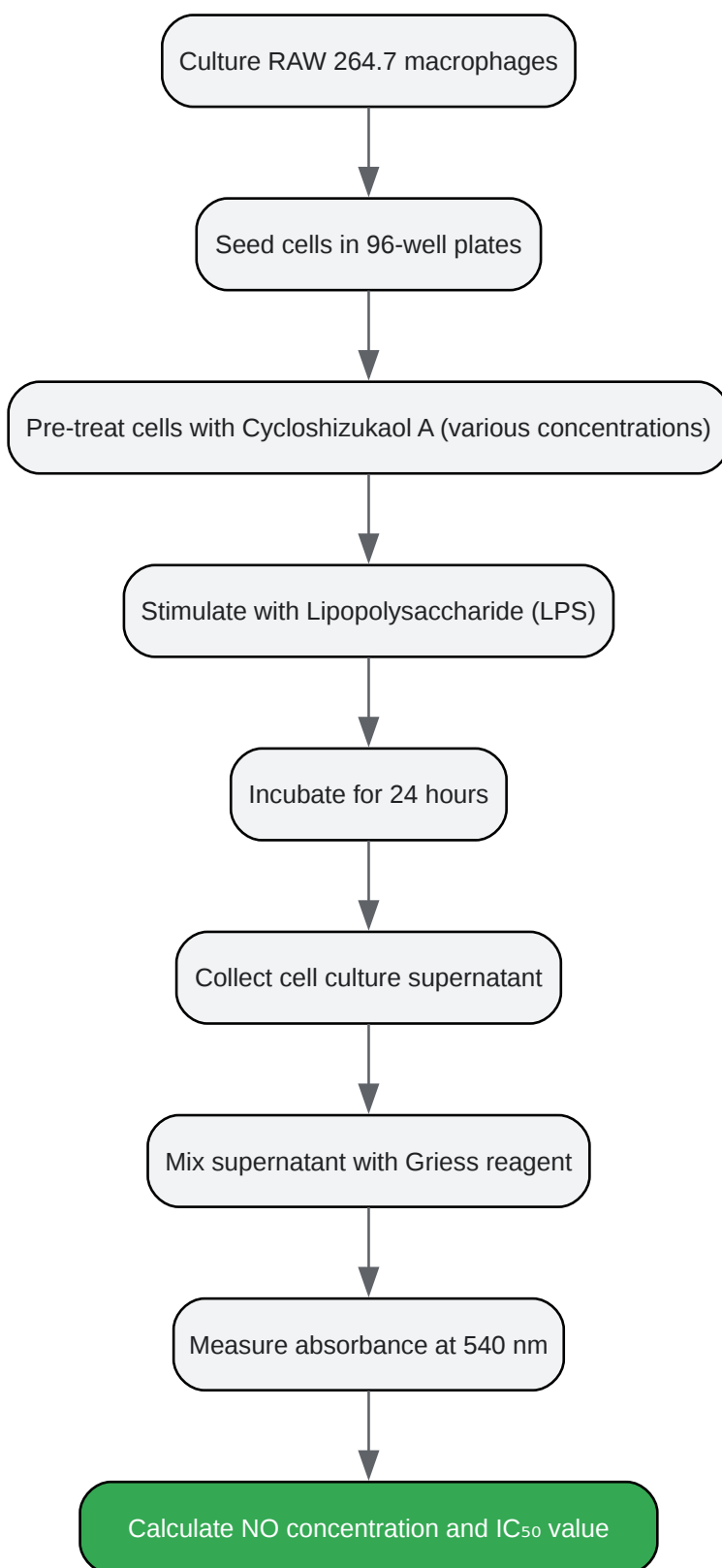
The available data indicates that **Cycloshizukaol A** possesses weak cytotoxic activity against the tested cell lines.

Potential Anti-inflammatory Activity and Mechanism of Action

While specific studies on the anti-inflammatory activity of **Cycloshizukaol A** are limited, research on other lindenane sesquiterpenoid dimers isolated from *Chloranthus* species suggests a potential role in modulating inflammatory pathways. Several of these related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, some lindenane dimers have demonstrated inhibitory effects on the NLRP3 inflammasome.

3.2.1. In Vitro Nitric Oxide (NO) Production Assay

The following is a general protocol for assessing the anti-inflammatory activity of a compound by measuring its effect on NO production in macrophages.

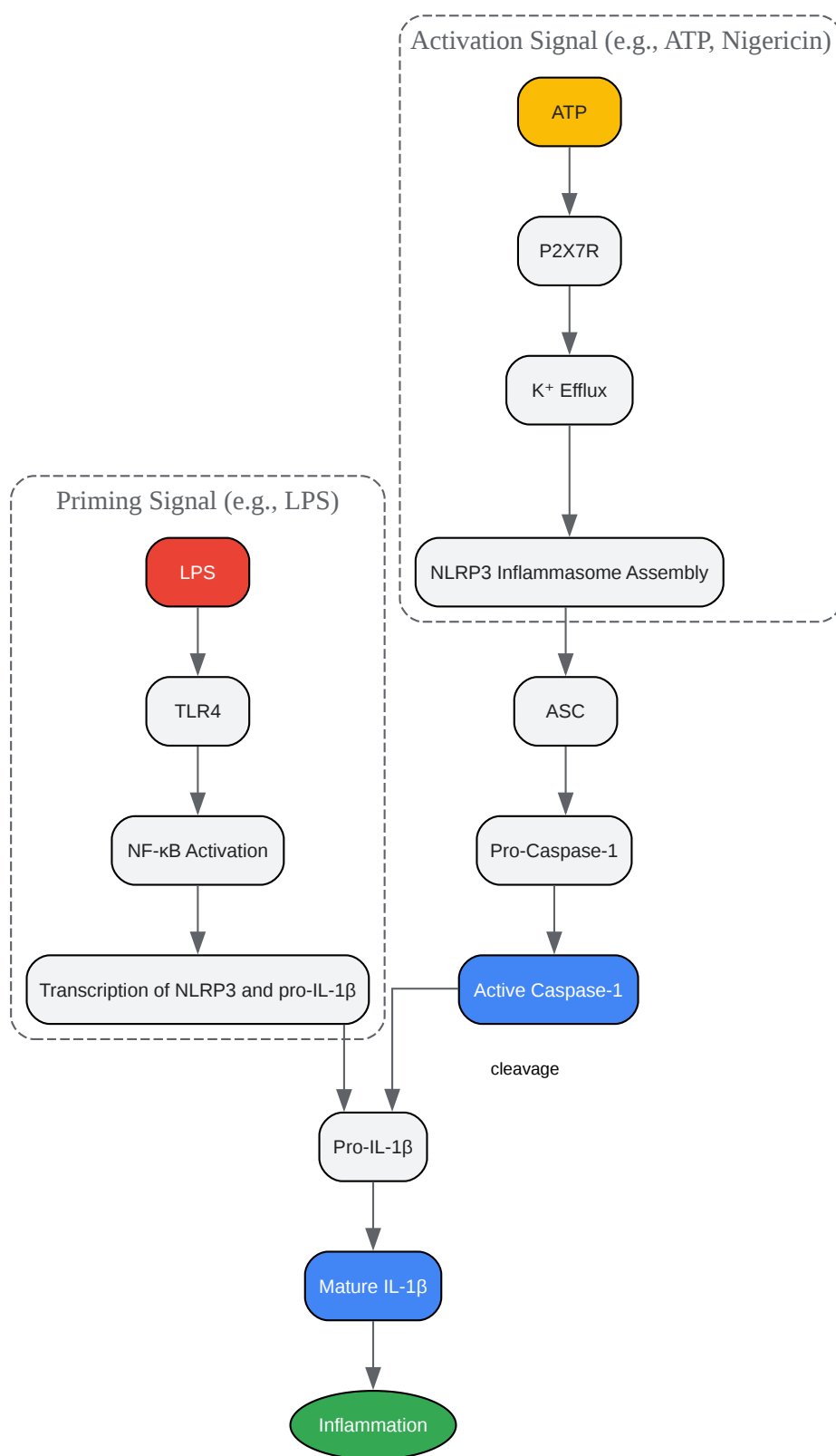


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Caption: Workflow for in vitro nitric oxide production assay.

3.2.2. NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. The inhibitory effect of some lindenane dimers on this pathway suggests a potential therapeutic application.



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References

- 1. medchemexpress.com [medchemexpress.com]
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